2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Introduction to Chromeno-Pyrimidine Frameworks
Historical Development of Chromeno[2,3-d]Pyrimidine Research
Chromeno[2,3-d]pyrimidines originated from early 20th-century investigations into fused heterocyclic systems. The chromene moiety, first isolated from plant-derived coumarins, was later hybridized with pyrimidine rings to enhance bioactivity. A pivotal advancement occurred in the 1980s when researchers demonstrated that sulfur incorporation at the pyrimidine C4 position (forming thiones) significantly improved binding affinity to biological targets.
The specific derivative 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione emerged in the 2010s as part of efforts to optimize pharmacokinetic properties through strategic substituent placement. Methoxy groups at aromatic positions and methyl groups on the chromene ring were found to modulate solubility and metabolic stability.
Table 1: Milestones in Chromeno-Pyrimidine Thione Development
Classification and Nomenclature of Pyrimidinethione Derivatives
Pyrimidinethiones are classified by:
- Ring fusion type : Chromeno[2,3-d]pyrimidines feature a chromene ring (positions 2–3) fused to pyrimidine (position d).
- Substituent positions :
The IUPAC name this compound reflects:
- Chromeno[2,3-d]pyrimidine : Fused bicyclic system
- 4-thione : Sulfur substitution at pyrimidine C4
- 2-(2-methoxyphenyl) : Ortho-methoxybenzene at pyrimidine C2
- 9-methyl : Methyl group at chromene C9
Significance in Heterocyclic and Medicinal Chemistry
The compound’s significance arises from three structural features:
- Electron-rich chromene ring : Facilitates charge-transfer interactions with biological targets.
- Pyrimidine-thione core : Serves as a hydrogen bond acceptor/donor pair, mimicking nucleotide bases.
- Methoxy and methyl groups :
In medicinal chemistry, these attributes enable:
Research Objectives in Chromeno-Pyrimidine Thione Investigation
Current research priorities include:
Table 2: Key Research Objectives and Progress
Properties
IUPAC Name |
2-(2-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-7-12-10-14-18(23-16(11)12)20-17(21-19(14)24)13-8-3-4-9-15(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLTSQHFKOCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group into a thione group. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide . The process often involves the formation of intermediates like pyrimidinones, which are then subjected to thionation to yield the final product .
Industrial Production Methods
The use of combinatorial and parallel synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or reduced proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Substituent Influence on Bioactivity
- Methoxy vs.
- Chloro Substituents : Chlorinated derivatives (e.g., ) exhibit electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Thione Functionality : The 4-thione group facilitates hydrogen bonding and metal coordination, critical for interactions with biological targets. This moiety is conserved in active compounds across studies .
Biological Activity
2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimidinethiones and features a chromeno-pyrimidine framework, which is significant for its pharmacological properties. The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from thiourea and ethyl benzoylacetate. The structural characteristics include:
- Chromene moiety : Contributes to the compound's unique interactions.
- Pyrimidine ring : Enhances biological activity through specific receptor interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as:
- Antimicrobial Agent : Exhibits significant antibacterial and antimycobacterial activity against various strains.
- Anticancer Activity : Shows promise in inhibiting tumor growth in vitro across multiple cancer cell lines.
- Hypoglycemic Effects : Potentially beneficial in managing blood glucose levels.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidines possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Mycobacterium tuberculosis | 8 µg/mL | Very High |
Anticancer Activity
In a study evaluating the compound's anticancer properties against the NCI 60 cancer cell line panel, it was found to significantly inhibit cell growth. The following compounds derived from this class showed notable activity:
Table 2: Anticancer Activity Data
| Compound ID | GI50 (µM) | LC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| Compound 20 | 3.3 | 50.1 | 7-fold better |
| Compound 23 | 6.6 | 100 | 4-fold better |
These compounds were compared against the standard chemotherapeutic agent, 5-fluorouracil (5-FU), demonstrating superior efficacy in inhibiting tumor growth.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Pathways : Specifically targeting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells.
- Interaction with Cellular Receptors : The unique structure allows for selective binding to folate receptors over reduced folate carriers, enhancing selectivity for cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of chromeno[2,3-d]pyrimidines demonstrated that modifications at specific positions significantly enhanced antimicrobial activity.
- Case Study on Cancer Cell Lines : In vitro testing revealed that compounds with similar structural motifs exhibited enhanced cytotoxicity against breast and lung cancer cell lines.
Q & A
Q. What are the established synthetic routes for 2-(2-methoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
The compound is synthesized via a multi-step approach:
- Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted aldehydes and malononitrile under solvent-free conditions .
- Step 2 : Cyclization of the intermediate with formamidine acetate under microwave irradiation to yield the chromeno[2,3-d]pyrimidine core .
- Step 3 : Thione introduction via sulfurization reactions (e.g., using Lawesson’s reagent or thiourea derivatives) . Key optimization factors include microwave power (80–120 W) and reaction time (10–30 min) to achieve yields >75% .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign methoxy (-OCH3) and methyl (-CH3) substituents (δ 3.8–4.0 ppm for OCH3; δ 2.5–2.7 ppm for CH3) .
- IR Spectroscopy : Confirm thione (C=S) stretches at ~1200–1250 cm⁻¹ and chromene C-O-C vibrations at ~1020–1080 cm⁻¹ .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused chromeno-pyrimidine system .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .
- Antioxidant Potential : DPPH radical scavenging activity (IC50 ~15–25 µM), attributed to electron-donating methoxy groups .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?
- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Ethoxy Substitution : Increases steric bulk but reduces electron-donating capacity, lowering antioxidant efficacy by ~30% compared to methoxy analogs .
- Thione vs. Oxo Derivatives : Thione derivatives exhibit superior enzyme inhibition (e.g., kinase targets) due to stronger hydrogen bonding with catalytic residues .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : SHELX software refines the chromeno-pyrimidine core geometry (bond angles: 117–122° for pyrimidine ring) .
- Hydrogen-Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions stabilizing the crystal lattice . Example
| Parameter | Value |
|---|---|
| Space group | P-1 |
| Unit cell dimensions | a=8.2 Å, b=12.1 Å |
| Hydrogen bonds | N-H···S (2.9 Å) |
Q. How can contradictions in biological data (e.g., variable MIC values) be addressed experimentally?
- Dose-Response Curves : Validate activity across multiple assays (e.g., broth microdilution vs. agar diffusion) to rule out false positives .
- Target Validation : Use kinase profiling (e.g., CDK5, GSK3α/β) to confirm specificity and rule off-target effects .
- SAR Studies : Compare activity of derivatives with controlled substituent variations (e.g., halogen vs. alkyl groups) .
Q. What computational methods predict binding modes to therapeutic targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DHFR, EGFR). Key residues: Asp94 (DHFR), Lys721 (EGFR) .
- MD Simulations : AMBER or GROMACS assess binding stability (RMSD <2.0 Å over 100 ns) and identify critical hydrogen bonds . Example docking scores:
| Target | Binding Energy (kcal/mol) |
|---|---|
| DHFR | -9.2 ± 0.3 |
| EGFR | -8.5 ± 0.4 |
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted protocols to reduce reaction times and improve yields (>85%) compared to conventional heating .
- Crystallization : Optimize solvent systems (e.g., DMF/EtOH 1:3 v/v) for high-resolution X-ray data .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
